molecular formula C22H16BrN3O5 B11556073 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate

Cat. No.: B11556073
M. Wt: 482.3 g/mol
InChI Key: GPMNBOVXGMHSKB-ZMOGYAJESA-N
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Description

4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE: is a complex organic compound that features multiple functional groups, including nitro, formamido, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE can be achieved through a multi-step process involving the following key steps:

  • Formation of the 3-bromophenylformamido intermediate

      Reagents: 3-bromophenylamine, formic acid

      Conditions: Reflux in an organic solvent such as toluene or dichloromethane

  • Condensation with 2-nitrobenzaldehyde

      Reagents: 2-nitrobenzaldehyde, the previously formed 3-bromophenylformamido intermediate

      Conditions: Mild heating in the presence of a base such as sodium acetate

  • Esterification with 3-methylbenzoic acid

      Reagents: 3-methylbenzoic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC)

      Conditions: Room temperature in an organic solvent like dichloromethane

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the nitro and formamido groups

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Mild heating

      Products: Reduced forms of the nitro group to amines

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the substituent

      Products: Substituted derivatives at the bromophenyl or nitrophenyl positions

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution agents: Halogenating agents, nucleophiles

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Diagnostic Agents: Potential use in the development of diagnostic imaging agents.

Industry

    Material Science: Used in the synthesis of novel materials with specific properties.

    Polymer Chemistry: Potential use in the development of functional polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE is largely dependent on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE
  • 4-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE
  • 4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE

Uniqueness

The uniqueness of 4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE lies in the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C22H16BrN3O5

Molecular Weight

482.3 g/mol

IUPAC Name

[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] 3-methylbenzoate

InChI

InChI=1S/C22H16BrN3O5/c1-14-4-2-6-17(10-14)22(28)31-20-9-8-15(11-19(20)26(29)30)13-24-25-21(27)16-5-3-7-18(23)12-16/h2-13H,1H3,(H,25,27)/b24-13+

InChI Key

GPMNBOVXGMHSKB-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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